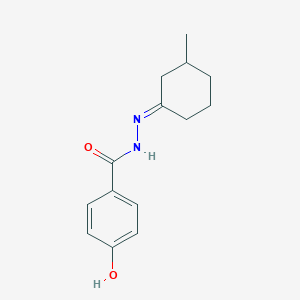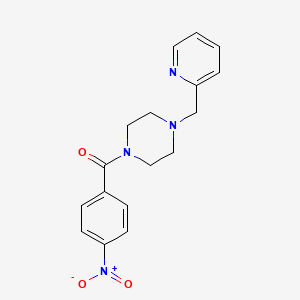![molecular formula C21H31N3O3 B5514794 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives generally involves strategies such as Michael addition reactions, cyclization processes, and the use of specific catalysts or conditions to achieve the desired spirocyclic structure. For instance, a methodology was developed for synthesizing 2,4-diazaspiro[5.5]undecane derivatives via cascade cyclization involving a [5+1] double Michael addition reaction, showcasing the synthetic versatility of this scaffold (Islam et al., 2017). Another approach detailed the stereoselective synthesis of diazaspiro[5.5]undecane derivatives, emphasizing the importance of stereochemistry in the synthesis of these compounds (Ibuka et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic framework, which often prefers specific conformations. X-ray crystallography and NMR techniques are crucial for elucidating these structures. For example, single-crystal X-ray studies revealed that the cyclohexanone unit of spirocycles often prefers a chair conformation, influenced by intermolecular hydrogen bonding and π–π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, including electrophilic additions, substitutions, and transformations that leverage the spirocyclic nitrogen atoms. These reactions allow for further functionalization of the spirocyclic core, enabling the synthesis of diverse compounds with varying properties. The reactivity of these compounds underscores their versatility in synthetic chemistry (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one, such as melting points, solubility, and crystallinity, can be inferred from general trends observed in similar diazaspiro[5.5]undecane derivatives. These properties are influenced by the compound’s molecular structure, specifically the spirocyclic framework and substituents, which affect its phase behavior, solubility in various solvents, and crystalline form (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups attached to the diazaspiro[5.5]undecane core. The presence of nitrogen atoms within the spirocyclic structure imparts basicity and nucleophilicity, enabling these compounds to participate in a wide range of chemical reactions. These properties are crucial for the compound’s utility in synthetic and medicinal chemistry applications (Peori et al., 1998).
Scientific Research Applications
CCR8 Antagonists
Compounds similar to 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chiral Separation and Configuration Determination
These compounds have garnered interest due to their potential applications in the pharmaceutical industry, either as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. Their chiral separation and configuration determination are significant for these applications (Liang et al., 2008).
Minimizing Drug Promiscuity
Diazaspiro compounds, similar to the one , have been examined for their ability to minimize drug promiscuity at various aminergic G-protein-coupled receptor sites. This is particularly relevant for dopamine D3 receptor ligands, where minimizing off-target interactions is critical (Reilly et al., 2019).
Antihypertensive Properties
Some 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, structurally similar to the compound , have shown significant antihypertensive activity. These findings are particularly relevant for compounds that block peripheral alpha 1-adrenoceptors (Clark et al., 1983).
Bioactivity and Synthesis
These compounds have been discussed for their potential in treating a variety of conditions, including obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychosis (Blanco‐Ania et al., 2017).
Catalyst-Free Synthesis
The catalyst-free synthesis of nitrogen-containing spiro heterocycles has been explored, highlighting the ease and efficiency of producing such compounds, which are valuable in various applications (Aggarwal et al., 2014).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-[2-(N-methylanilino)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-22(18-7-4-3-5-8-18)15-20(26)23-12-6-10-21(16-23)11-9-19(25)24(17-21)13-14-27-2/h3-5,7-8H,6,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLZPDMLUUZGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCOC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)


![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
